molecular formula C9H16ClNO4S B2644023 Tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate CAS No. 1934928-22-9

Tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate

Cat. No.: B2644023
CAS No.: 1934928-22-9
M. Wt: 269.74
InChI Key: DIDCZGSOSVAIRP-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate: is a chemical compound with the molecular formula C₉H₁₆ClNO₄S and a molecular weight of 269.75 g/mol . It is characterized by the presence of an azetidine ring, a tert-butyl ester group, and a chlorosulfonyl functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Scientific Research Applications

Chemistry: Tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the effects of azetidine derivatives on biological systems. It serves as a precursor for the synthesis of bioactive molecules and potential drug candidates .

Medicine: The compound is investigated for its potential therapeutic applications. It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new materials with unique properties .

Safety and Hazards

This compound is classified as dangerous with hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with chlorosulfonyl reagents under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the generated acid . The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • Tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
  • Tert-butyl 3-[(methylsulfonyl)methyl]azetidine-1-carboxylate
  • Tert-butyl 3-[(ethylsulfonyl)methyl]azetidine-1-carboxylate

Comparison: Tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity compared to its methylsulfonyl and ethylsulfonyl analogs. The chlorosulfonyl group is more electrophilic, making it more reactive in substitution and addition reactions .

Properties

IUPAC Name

tert-butyl 3-(chlorosulfonylmethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO4S/c1-9(2,3)15-8(12)11-4-7(5-11)6-16(10,13)14/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDCZGSOSVAIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934928-22-9
Record name tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate
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